IMS-Based Positional Isomer Resolution: [4,4'-Bipyridine]-3,3'-dicarboxylic acid vs. 4,4'-BDA and 5,5'-BDA
Ion mobility spectrometry (IMS) enables baseline-resolved differentiation of 3,3'-BDA from its positional isomers 4,4'-BDA and 5,5'-BDA through formation of non-covalent ternary complexes with γ-cyclodextrin and Mg²⁺ ions. This analytical capability is critical for procurement verification, as mass spectrometry alone cannot distinguish these isomers due to identical mass-to-charge ratios [1].
| Evidence Dimension | IMS peak-to-peak resolution (Rp-p) of ternary complex ions |
|---|---|
| Target Compound Data | Part of [γ-CD+3,3'/4,4'/5,5'-BDA+Mg]²⁺ complex mixture |
| Comparator Or Baseline | 4,4'-BDA and 5,5'-BDA |
| Quantified Difference | Rp-p = 2.983 and 2.892 between the three isomers |
| Conditions | Gas-phase IMS; ternary complexes [γ-CD+BDA+Mg]²⁺; cyclodextrin-mediated mobility separation |
Why This Matters
Procurement of the incorrect positional isomer (e.g., 4,4'-BDA instead of 3,3'-BDA) cannot be detected by standard MS or HPLC without derivatization, yet the isomers exhibit distinct functional applications—IMS provides a validated verification method.
- [1] Ye J, et al. Identification and quantification of bipyridyl dicarboxylic acid isomers by ion mobility spectrometry. J Chromatogr A. 2024;1715:464630. View Source
